molecular formula C6H9N3O B3027563 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine CAS No. 1333508-93-2

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

Cat. No.: B3027563
CAS No.: 1333508-93-2
M. Wt: 139.16
InChI Key: XBWPMCBABWSUNG-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a heterocyclic compound with a unique structure that combines pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine typically involves multiple steps starting from commercially available pyrazoles. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazine ring or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups onto the pyrazole or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanol
  • 2,3-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanol

Uniqueness

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine stands out due to its specific combination of pyrazole and oxazine rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-3-5-4-10-2-1-9(5)8-6/h3H,1-2,4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWPMCBABWSUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235261
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333508-93-2
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333508-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
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Synthesis routes and methods I

Procedure details

A 500-mL Parr hydrogenation bottle was purged with nitrogen and charged with 131a (1.01 g, 5.92 mmol), 10% palladium on carbon (50% wet, 125 mg dry weight) and ethanol (50 mL). The bottle was evacuated, charged with hydrogen gas to a pressure of 25 psi and shaken for 2 h on a Parr hydrogenation apparatus. The hydrogen was then evacuated and nitrogen charged to the bottle. The catalyst was removed by filtration through a pad of CELITE® 521 and the filtrate concentrated under reduced pressure. The resulting residue was purified by column chromatography using 400 cc of silica gel and eluting with 3% methanol in methylene chloride. The fractions were collected to afford, after concentrating under reduced pressure, a 73% yield (601 mg) of 131b as a yellow solid: mp 74-76° C. 1H NMR (300 MHz, CDCl3) δ 5.37 (s, 1H), 4.72 (s, 2H), 4.07 (t, 2H, J=5.1 Hz), 3.98 (t, 2H, J=5.1 Hz), 3.57 (br s, 2H); MS (ESI+) m/z 140.4 (M+H).
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Reactant of Route 2
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Reactant of Route 3
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Reactant of Route 4
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Reactant of Route 5
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Reactant of Route 6
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

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